molecular formula C7H4ClN3 B129045 3-Chloropyrido[2,3-b]pyrazine CAS No. 155535-23-2

3-Chloropyrido[2,3-b]pyrazine

Cat. No.: B129045
CAS No.: 155535-23-2
M. Wt: 165.58 g/mol
InChI Key: WMFHEGZVJNGLLY-UHFFFAOYSA-N
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Description

3-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position of the pyrido[2,3-b]pyrazine ring system.

Scientific Research Applications

3-Chloropyrido[2,3-b]pyrazine finds applications in several scientific research areas:

Safety and Hazards

The safety information for 3-Chloropyrido[2,3-b]pyrazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 3-Chloropyrido[2,3-b]pyrazine could involve further exploration of its synthesis, reactivity, and biological activity. Given the wide range of biological activities exhibited by pyrazine derivatives , there is potential for the development of new medications based on this compound.

Mechanism of Action

Target of Action

Compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that pyrido[2,3-b]pyrazine-based compounds can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets in a way that affects the energy states of the molecules, leading to the observed fluorescence.

Biochemical Pathways

Given the fluorescent properties of pyrido[2,3-b]pyrazine-based compounds , it’s possible that they may interact with pathways involving light-sensitive proteins or other molecules.

Result of Action

Compounds with a pyrido[2,3-b]pyrazine core have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This suggests that the compound may have similar effects.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions, followed by cyclization to form the desired pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloropyrido[2,3-b]pyrazine
  • Pyrido[2,3-b]pyrazine derivatives

Comparison: 3-Chloropyrido[2,3-b]pyrazine is unique due to the presence of the chlorine atom at the third position, which can significantly influence its reactivity and interactions compared to other derivatives. This unique positioning allows for specific substitution reactions and potential biological activities that may not be observed in other similar compounds .

Properties

IUPAC Name

3-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHEGZVJNGLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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